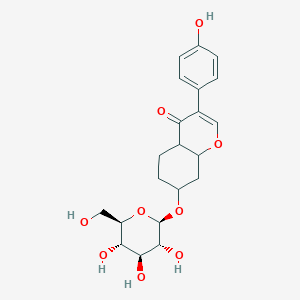![molecular formula C22H29ClN2O B12356886 N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2748409-58-5](/img/structure/B12356886.png)
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the phenylethyl and methylphenyl groups. The final step involves the formation of the acetamide group and the addition of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and advanced synthesis techniques ensures the consistency and quality of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure monohydrochloride form.
化学反应分析
Types of Reactions
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
科学研究应用
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but the compound is believed to influence neurotransmitter systems and inflammatory pathways.
相似化合物的比较
Similar Compounds
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, dihydrochloride
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, sulfate
Uniqueness
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride is unique due to its specific molecular structure and the presence of the monohydrochloride salt. This form of the compound may exhibit different solubility, stability, and bioavailability compared to its analogs. Its unique properties make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
2748409-58-5 |
|---|---|
分子式 |
C22H29ClN2O |
分子量 |
372.9 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-8-6-7-11-22(18)24(19(2)25)21-13-16-23(17-14-21)15-12-20-9-4-3-5-10-20;/h3-11,21H,12-17H2,1-2H3;1H |
InChI 键 |
DQWAIDUMVWNFMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


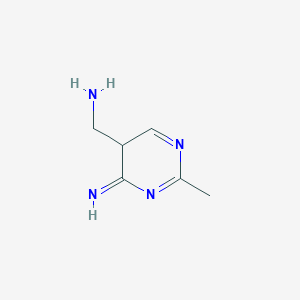
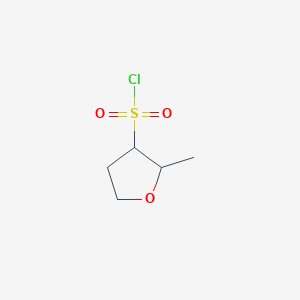
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
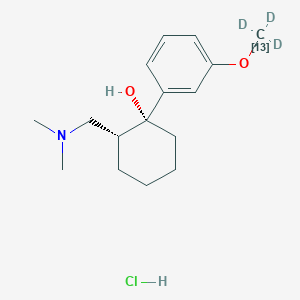
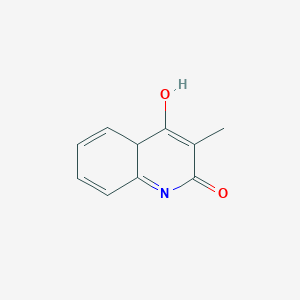
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
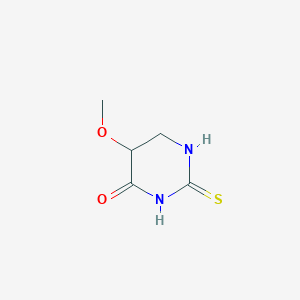
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)


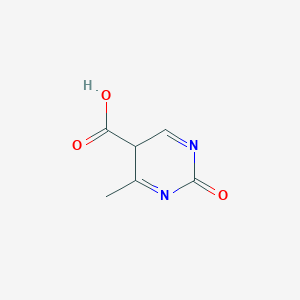
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)
